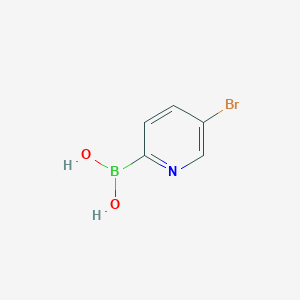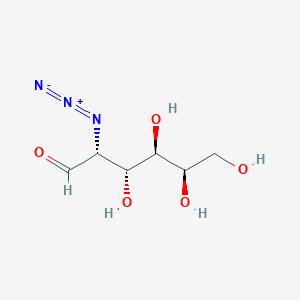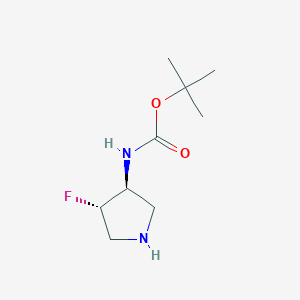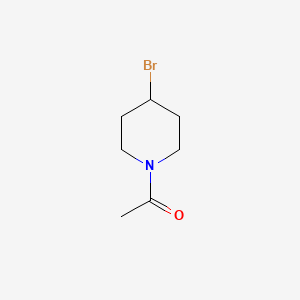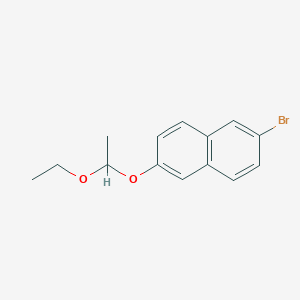
2(1H)-Pyridinethione, 3-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
Synthesis Analysis
The synthesis of fluorinated pyridines is a challenging problem . There are methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of fluorinated pyridines is influenced by the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Chemical Reactions Analysis
Fluoropyridines are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Physical And Chemical Properties Analysis
Fluoropyridines have interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Applications De Recherche Scientifique
1. Synthesis of Fluorinated Pyridines
- Summary: Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Methods: The synthesis of fluorinated pyridines involves various methods, including the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions . For example, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
- Results: The selective synthesis of fluoropyridines remains a challenging problem. However, synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines have been reviewed .
2. Chemistry of Fluorinated Pyrroles
- Summary: Fluoropyrrole derivatives are important anti-inflammatory agents, stable GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, and Angiotensin II receptor antagonists used in therapy for treating hypertension . A fluorinated pyrrole derivative, chlorfenapyr, was commercialized as a broad-spectrum insecticide .
- Methods: Synthetic approaches towards pyrroles, bearing fluorine atoms and trifluoromethyl group, are overviewed in this chapter . Direct fluorination of pyrrole ring was examined in several works to give a simple pathway to fluoropyrroles .
- Results: Despite the high reactivity of the pyrrole ring towards electrophiles, resulting in their easy polymerization, fluoropyrroles have been obtained in low or moderate yields .
3. Docking and QSAR Studies of Fluorinated Pyrroles and Pyridines
- Summary: Docking and quantitative structure–activity relationship (QSAR) studies have been performed on 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA), 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline (FPPA), and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine (AFPP) derivatives complexed with c-Met kinase .
- Methods: The study was conducted on a selected set of 103 compounds with variations both in structure and activity . Docking helped to analyze the molecular features which contribute to a high inhibitory activity for the studied compounds .
- Results: The predicted biological activities of the c-Met kinase inhibitors, measured as IC50 values, were obtained by using QSAR methods .
4. Fluorinated Pyrroles as Anti-Inflammatory Agents
- Summary: Fluoropyrrole derivatives are important anti-inflammatory agents . They have been closely linked to the regulation of the metastatic process .
- Methods: The synthesis of these compounds involves various methods, including the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions .
- Results: Fluoropyrrole derivatives have shown significant anti-inflammatory activity .
Orientations Futures
The development of new and efficient methods for the preparation of fluoroorganic compounds has attracted increased attention in recent years . Fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward the development of fluorinated chemicals has been steadily increased .
Propriétés
IUPAC Name |
3-fluoro-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOVSPPEBNMIGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631130 |
Source


|
| Record name | 3-Fluoropyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyridinethione, 3-fluoro- | |
CAS RN |
865663-90-7 |
Source


|
| Record name | 3-Fluoropyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)
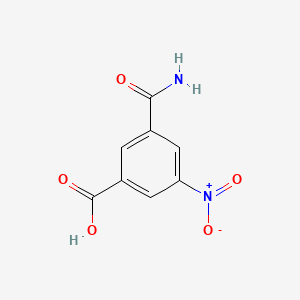
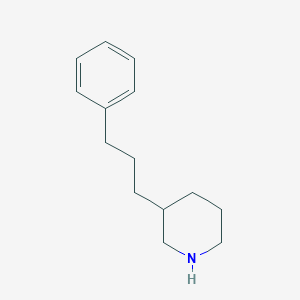
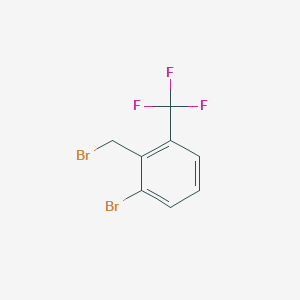
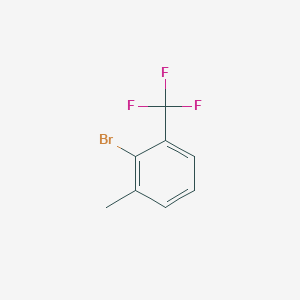
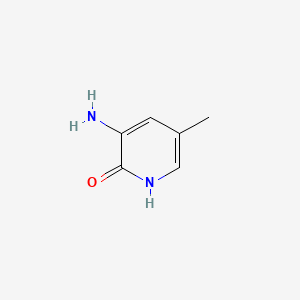
![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)
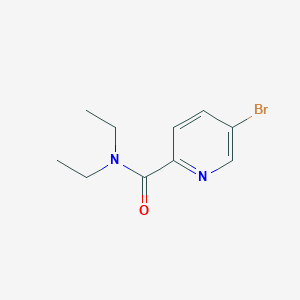
![Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate](/img/structure/B1291862.png)
